1-(2-Bromoethyl)-5-methylindoline-2,3-dione
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Overview
Description
1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological and pharmacological activities. This compound features a bromine atom attached to an ethyl group, which is further connected to the indole core. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-5-methyl-1H-indole-2,3-dione typically involves the bromination of an appropriate precursor. One common method is the bromination of 5-methyl-1H-indole-2,3-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters, thereby improving efficiency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole core can undergo oxidation to form quinonoid structures or reduction to form dihydroindoles.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted indoles with various functional groups.
Oxidation: Formation of quinonoid derivatives.
Reduction: Formation of dihydroindole derivatives.
Scientific Research Applications
1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-5-methyl-1H-indole-2,3-dione is primarily based on its ability to interact with biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can alter their function. The indole core can also interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)naphthalene: Similar structure but with a naphthalene core instead of an indole core.
2-Bromoethylbenzene: Contains a benzene ring instead of an indole ring.
Isoindoline-1,3-dione derivatives: Similar functional groups but different core structure.
Uniqueness
1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione is unique due to its indole core, which imparts specific biological activities and reactivity patterns
Properties
IUPAC Name |
1-(2-bromoethyl)-5-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-2-3-9-8(6-7)10(14)11(15)13(9)5-4-12/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUGLXLHONECCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407682 |
Source
|
Record name | 1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113577-95-0 |
Source
|
Record name | 1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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